1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)-

Übersicht

Beschreibung

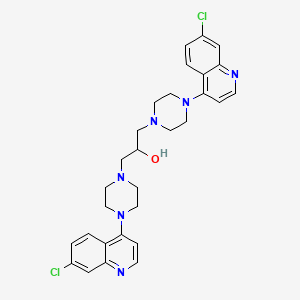

1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- is a complex organic compound with the molecular formula C15H18ClN3O. It is known for its unique structure, which includes a piperazine ring and quinoline moieties.

Vorbereitungsmethoden

The synthesis of 1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- involves multiple steps. One common synthetic route includes the reaction of 4-(7-chloro-4-quinolinyl)-1-piperazine with an appropriate aldehyde or ketone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antimicrobial Activity : Compounds containing quinoline and piperazine structures have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .

- Anticancer Properties : The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism involves the inhibition of cell proliferation in certain cancer cell lines, particularly those resistant to conventional therapies. This is attributed to its ability to interfere with DNA synthesis and repair mechanisms .

- Antiparasitic Effects : The structural characteristics of this compound suggest potential efficacy against parasitic infections, including malaria and leishmaniasis. Studies have indicated that similar quinoline-based compounds can disrupt the metabolic pathways of parasites .

Pharmacological Insights

- Mechanism of Action : The pharmacodynamics of 1-Piperazineethanol involves interaction with specific biological targets such as enzymes and receptors involved in cell signaling pathways. This interaction can lead to alterations in cellular functions, contributing to its therapeutic effects.

- Bioavailability and Metabolism : Understanding the pharmacokinetics of this compound is crucial for its development into a therapeutic agent. Studies have shown that modifications in the chemical structure can enhance solubility and bioavailability, leading to improved efficacy in vivo .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various derivatives of quinoline-piperazine compounds, including 1-Piperazineethanol. The results demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting its potential use in treating skin infections .

Case Study 2: Anticancer Activity

A preclinical study conducted by researchers at a leading cancer research institute investigated the anticancer properties of this compound on breast cancer cell lines. The findings indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis through mitochondrial pathways .

Wirkmechanismus

The mechanism of action of 1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- can be compared with other similar compounds, such as:

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group, providing different pharmacological properties.

Piperazine derivatives: Various piperazine-based compounds used in pharmaceuticals and agrochemicals.

This compound stands out due to its unique combination of piperazine and quinoline moieties, which contribute to its distinct chemical and biological properties .

Biologische Aktivität

1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline structure, which is known for its diverse pharmacological properties, including anticancer, anti-HIV, and antimalarial activities. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Overview

The compound can be structurally represented as follows:

This structure comprises two 7-chloro-4-quinolinyl groups attached to a piperazine backbone, which is significant for its biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds related to this structure. A study conducted by Kharat et al. (2017) evaluated various derivatives of 7-chloro-4-(piperazin-1-yl)quinoline against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. Among these derivatives, one compound exhibited IC50 values of 6.502 μM and 11.751 μM against MCF-7 and PC3 cells, respectively, indicating significant cytotoxicity compared to the standard drug doxorubicin .

Table 1: Cytotoxicity of Selected Compounds

| Compound | IC50 (MCF-7) μM | IC50 (PC3) μM |

|---|---|---|

| Compound 4q | 6.502 | 11.751 |

| Doxorubicin | 6.774 | 7.7316 |

This suggests that derivatives of the compound may serve as potential candidates for further development in cancer therapy.

The mechanism through which these compounds exert their anticancer effects often involves inhibition of key signaling pathways. For instance, some derivatives have been shown to inhibit VEGFR-II, a receptor involved in tumor angiogenesis. The binding affinity and inhibition potency were assessed using docking studies, revealing that certain derivatives mimic known VEGFR-II inhibitors .

Other Biological Activities

Beyond anticancer properties, compounds with similar structural motifs have demonstrated a range of biological activities:

- Antimalarial : The quinoline core is well-known for its efficacy against malaria parasites.

- Anti-HIV : Certain derivatives have shown promise in inhibiting HIV replication.

- Antidiabetic : Some studies suggest potential applications in managing diabetes through modulation of insulin signaling pathways.

- Neuropharmacological Effects : Compounds have been explored for their interactions with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Case Studies

A notable case study involved the evaluation of a related compound's effects on cardiac activity in animal models. The compound demonstrated significant inotropic and vasodilatory effects when administered intravenously in anesthetized dogs, indicating potential cardiovascular applications .

Eigenschaften

IUPAC Name |

1,3-bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6O/c30-21-1-3-24-26(17-21)32-7-5-28(24)36-13-9-34(10-14-36)19-23(38)20-35-11-15-37(16-12-35)29-6-8-33-27-18-22(31)2-4-25(27)29/h1-8,17-18,23,38H,9-16,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJJZMXPCFDEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)O)C5=C6C=CC(=CC6=NC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225358 | |

| Record name | 1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74351-59-0 | |

| Record name | 1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074351590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.